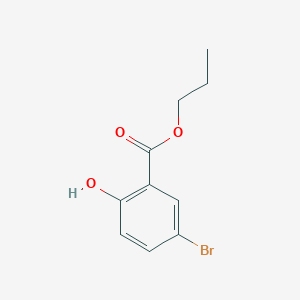
1-(3-Bromophenyl)-2-methylpropan-2-ol
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the reagents and conditions required, and the products formed .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, and refractive index. Chemical properties include acidity or basicity, reactivity with other substances, and stability .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
1-(3-Bromophenyl)-2-methylpropan-2-ol serves as a key intermediate in the synthesis of various complex molecules. For instance, its structural analogs have been utilized in the development of anti-inflammatory and analgesic materials. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of flurbiprofen, highlights the importance of bromophenyl derivatives in pharmaceutical synthesis due to their effectiveness and practicality in pilot-scale preparations (Qiu et al., 2009).
Environmental and Toxicological Studies
The compound's structural relatives have been the subject of environmental and toxicological studies, providing insights into the impact of brominated compounds on health and ecosystems. Studies on 2-Bromopropane, for example, have explored its reproductive toxicity, shedding light on the potential risks associated with exposure to brominated intermediates (Takeuchi et al., 1997). These investigations are crucial for understanding the biological effects of brominated compounds and for assessing occupational hazards in industries utilizing such chemicals.
Pharmacological Properties
Research on compounds structurally similar to this compound has also delved into their pharmacological properties. For instance, thymol, a phenolic compound with a somewhat related structure, demonstrates a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antibacterial effects. Such studies underscore the potential of bromophenyl derivatives in contributing to the development of new therapeutic agents (Meeran et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, are known to target mitogen-activated protein kinase 10 .
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction
Biochemical Pathways
The compound’s bromophenyl group suggests it may be involved in various organic reactions, including carbon-carbon bond-forming reactions like the suzuki-miyaura cross-coupling .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, found that it was rapidly cleared from the blood circulatory system with a half-life of 162 ± 018 hours after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Bromophenyl compounds are often used in the synthesis of various pharmaceuticals, suggesting that they may have significant biological effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(3-Bromophenyl)-2-methylpropan-2-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with acetylcholinesterase can alter neurotransmitter levels, impacting cell signaling and communication . Additionally, changes in gene expression and metabolic pathways may occur as a result of the compound’s presence, leading to alterations in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially causing various physiological effects. Additionally, the compound may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound may also result in changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Toxic or adverse effects may be observed at high doses, including potential damage to the nervous system and other organs. It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including demethylation, dehydrogenation, and conjugation with glucuronide and sulfate . These metabolic pathways can affect the compound’s activity and its interactions with other biomolecules. Additionally, changes in metabolic flux and metabolite levels may occur as a result of the compound’s presence.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can determine the compound’s availability and effectiveness in different cellular compartments and tissues.
Subcellular Localization
This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYJGZCFJLMCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-39-8 | |
| Record name | 1-(3-bromophenyl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


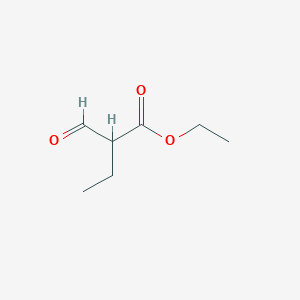

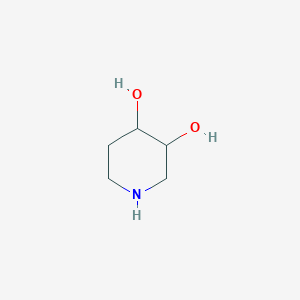
![Benzeneacetic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B3189942.png)
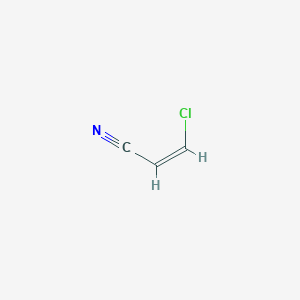
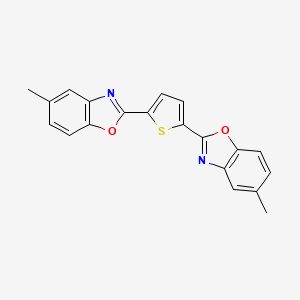

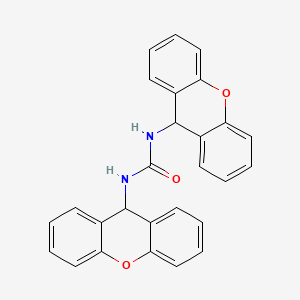
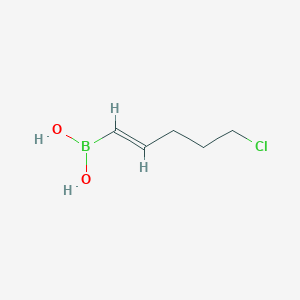

![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)
